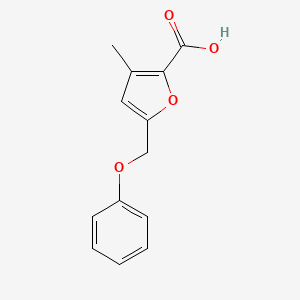

3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-9-7-11(17-12(9)13(14)15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUGKZCPMRYOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354484 | |

| Record name | 3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303064-47-3 | |

| Record name | 3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid, a substituted furan derivative of interest to researchers in medicinal chemistry and materials science. The furan scaffold is a crucial motif in a wide array of pharmacologically active compounds.[1][2] This document outlines plausible synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis of this specific molecule is not widely reported, and thus, this guide is constructed based on established methodologies for the functionalization of furan rings, providing a robust framework for its successful laboratory-scale preparation.

Introduction and Strategic Analysis

The target molecule, this compound, possesses a unique combination of functional groups: a carboxylic acid at the 2-position, a methyl group at the 3-position, and a phenoxymethyl substituent at the 5-position. Each of these moieties contributes to the overall physicochemical properties of the molecule, making it an attractive candidate for investigation in drug discovery and as a building block in polymer chemistry. The synthesis of polysubstituted furans requires careful strategic planning to control regioselectivity and ensure compatibility of functional groups.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, starting from readily available furan precursors. The disconnection of the key functional groups reveals several potential synthetic routes. A primary disconnection of the carboxylic acid group suggests a late-stage carboxylation or hydrolysis of a corresponding ester. The phenoxymethyl ether linkage can be disconnected to reveal a hydroxymethylfuran and phenol.

A plausible retrosynthetic pathway is outlined below:

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests that a key intermediate is a suitably substituted furan-2-carboxylate ester, which allows for easier handling and purification compared to the free carboxylic acid.

Key Synthetic Transformations

The successful synthesis of this compound hinges on the effective execution of several key chemical transformations.

Furan Ring Functionalization

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the 2 and 5 positions.[3] However, direct functionalization can sometimes lead to a lack of regioselectivity or polymerization under acidic conditions.[3] A more controlled approach involves the use of organometallic intermediates. Deprotonation of the furan ring using strong bases like n-butyllithium or lithium diisopropylamide (LDA) can generate nucleophilic furan species that react with various electrophiles.[4][5]

Formation of the Phenoxymethyl Ether Linkage

The Williamson ether synthesis is a reliable method for forming the phenoxymethyl bond. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The phenoxide can be generated by treating phenol with a suitable base, such as sodium hydride or potassium carbonate.

Introduction of the Carboxylic Acid Group

There are several established methods for introducing a carboxylic acid group at the 2-position of a furan ring:

-

Oxidation of Furfural: 2-Furfural can be oxidized to 2-furancarboxylic acid using various oxidizing agents.[3][6]

-

Carboxylation of Lithiated Furan: Reaction of a 2-lithiofuran intermediate with carbon dioxide is a common and efficient method for the synthesis of furan-2-carboxylic acids.[4][5]

-

Hydrolysis of an Ester: A carboxylic acid can be obtained by the hydrolysis of its corresponding ester under acidic or basic conditions.

Proposed Synthetic Pathway

The following is a detailed, step-by-step synthetic route for the preparation of this compound, starting from the readily available bio-based platform chemical, 5-(hydroxymethyl)furfural (HMF).

Caption: Proposed multi-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate

This initial phase focuses on establishing the core substituted furan ring.

-

Protection of 5-(hydroxymethyl)furfural (HMF): The primary alcohol of HMF is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.

-

Oxidation to the Carboxylic Acid: The aldehyde group is then selectively oxidized to a carboxylic acid.

-

Esterification: The resulting carboxylic acid is esterified to facilitate purification and handling.

-

Deprotection: The TBDMS protecting group is removed to yield the free hydroxymethyl group.

-

Methylation at the 3-position: This is a critical regioselective step. The furan ring is deprotonated at the 3-position using a strong, sterically hindered base like LDA at low temperature, followed by quenching with methyl iodide.[4][5]

Step 2: Synthesis of Ethyl 5-(bromomethyl)-3-methylfuran-2-carboxylate

-

Bromination: The primary alcohol of Ethyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate is converted to a bromide, a good leaving group for the subsequent ether synthesis. Reagents such as phosphorus tribromide (PBr3) or carbon tetrabromide in the presence of triphenylphosphine can be employed.

Step 3: Synthesis of Ethyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate

-

Williamson Ether Synthesis: Ethyl 5-(bromomethyl)-3-methylfuran-2-carboxylate is reacted with phenol in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as acetone or DMF. The reaction mixture is typically heated to ensure a reasonable reaction rate.

Step 4:

-

Ester Hydrolysis: The ethyl ester is hydrolyzed to the final carboxylic acid product. This can be achieved under basic conditions using an aqueous solution of sodium hydroxide or potassium hydroxide in a co-solvent like ethanol or methanol, followed by acidic workup to protonate the carboxylate.

Data Presentation

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Protection of HMF | TBDMSCl, Imidazole | DMF | 90-95 |

| 2 | Oxidation | NaClO2, NaH2PO4 | t-BuOH/H2O | 85-90 |

| 3 | Esterification | Ethanol, H2SO4 (cat.) | Ethanol | 80-90 |

| 4 | Deprotection | TBAF | THF | 90-95 |

| 5 | Methylation | LDA, Methyl Iodide | THF | 50-60 |

| 6 | Bromination | PBr3 | Dichloromethane | 70-80 |

| 7 | Ether Synthesis | Phenol, K2CO3 | Acetone | 75-85 |

| 8 | Hydrolysis | NaOH, H2O/EtOH | Ethanol/Water | 85-95 |

Characterization and Purification

Throughout the synthetic sequence, purification of intermediates is crucial for the success of subsequent steps. Column chromatography on silica gel is a common technique for purifying the ester intermediates. The final product can be purified by recrystallization.

The structure and purity of all synthesized compounds should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the regiochemistry of substitution on the furan ring.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition via high-resolution mass spectrometry (HRMS).

Safety Considerations

-

Strong Bases: n-Butyllithium and LDA are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

-

Halogenating Agents: PBr3 is corrosive and reacts with moisture to produce HBr gas. It should be handled in a well-ventilated fume hood.

-

Solvents: Many of the organic solvents used (THF, DMF, dichloromethane) are flammable and/or toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The synthesis of this compound is a challenging but achievable goal for a skilled synthetic chemist. The proposed multi-step pathway, starting from HMF, provides a logical and experimentally sound approach. Careful control of reaction conditions, particularly for the regioselective methylation step, is paramount to achieving a good overall yield. The methodologies outlined in this guide are based on well-established and reliable transformations in furan chemistry, providing a solid foundation for the successful synthesis of this and other similarly substituted furan derivatives.

References

- 1. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid: Properties, Synthesis, and Potential Applications

Disclaimer: Direct experimental data for 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid is limited in publicly accessible literature. This guide has been compiled by leveraging established principles of furan chemistry and drawing analogies from structurally related compounds to provide a comprehensive and predictive overview for research and development purposes. All presented protocols and properties should be considered theoretical and require experimental validation.

Introduction

Furan-containing molecules are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical nature.[1] The furan scaffold is a key pharmacophore in numerous natural products and synthetic drugs.[1][2] This guide focuses on a specific, yet underexplored derivative, this compound. This compound integrates several key structural motifs: a substituted furan ring, a carboxylic acid function, and a phenoxymethyl group, suggesting a rich potential for chemical manipulation and biological interaction. This document aims to provide researchers, scientists, and drug development professionals with a thorough technical understanding of its core chemical properties, a plausible synthetic pathway, and an exploration of its potential applications based on the established chemistry of analogous structures.

Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₃H₁₂O₄ | Confirmed by multiple chemical suppliers. |

| Molecular Weight | 232.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to pale yellow crystalline solid. | Based on the typical appearance of similar furoic acid derivatives.[5] |

| Melting Point | Expected to be in the range of 100-150 °C. | 5-Methyl-2-furoic acid has a melting point of 110 °C.[4] The larger phenoxymethyl group may increase the melting point. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The carboxylic acid group imparts some water solubility, while the aromatic and furan rings favor solubility in organic solvents.[6] |

| pKa | Estimated to be around 3-4. | The pKa of 2-furoic acid is 3.12.[6] Substituents on the furan ring can influence acidity. |

Proposed Synthesis

A plausible synthetic route to this compound can be designed based on established methodologies for the synthesis of polysubstituted furans. A potential strategy involves the construction of the furan ring followed by functional group manipulations. One such conceptual pathway is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-acetyl-3-methylsuccinate

-

To a solution of sodium ethoxide in ethanol, add ethyl 3-oxobutanoate dropwise at 0 °C.

-

After stirring for 30 minutes, add ethyl 2-chloroacetoacetate dropwise and allow the reaction to warm to room temperature.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction, neutralize with a weak acid, and remove the solvent under reduced pressure.

-

Extract the product with ethyl acetate and purify by column chromatography.

Step 2: Synthesis of 3-Methyl-5-ethoxycarbonylfuran-2-acetic acid ethyl ester

-

Treat the diester from Step 1 with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid at an elevated temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture onto ice and extract the furan derivative with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by vacuum distillation or chromatography.

Step 3: Synthesis of 3-Methyl-5-(hydroxymethyl)furan-2-carboxylic acid

-

Reduce the ester groups of the furan derivative from Step 2 using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at 0 °C to room temperature.

-

Quench the reaction carefully with water and an aqueous base.

-

Filter the aluminum salts and acidify the aqueous layer to precipitate the carboxylic acid.

-

The intermediate diol can be selectively oxidized at the C2-position to the carboxylic acid, or a protection strategy for the C5-hydroxymethyl group may be employed prior to a more general oxidation.

Step 4: Synthesis of 3-Methyl-5-(chloromethyl)furan-2-carboxylic acid

-

Convert the hydroxymethyl group to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an inert solvent.

-

The reaction is typically performed at low temperatures to control reactivity.

-

Isolate the product by removing the excess reagent and solvent.

Step 5: Synthesis of this compound

-

In a suitable solvent such as DMF or acetone, treat phenol with a base like potassium carbonate to form the phenoxide.

-

Add the chloromethyl furan derivative from Step 4 to the reaction mixture.

-

Heat the reaction to facilitate the Williamson ether synthesis.

-

After completion, perform an aqueous workup and extract the final product.

-

Purify by recrystallization or column chromatography.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by its three main components: the furan ring, the carboxylic acid, and the phenoxymethyl ether.

-

Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. However, it is less aromatic than benzene and can undergo reactions like Diels-Alder cycloadditions.[7] The substituents at the 3 and 5 positions will direct further electrophilic substitution to the C4 position. The electron-donating methyl group at C3 and the electron-withdrawing nature of the phenoxymethyl and carboxylic acid groups will influence the overall reactivity.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.[8] For instance, reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. Treatment with thionyl chloride will produce the acyl chloride, a reactive intermediate for the synthesis of amides and other derivatives.

-

Phenoxymethyl Ether: The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The presence of the phenyl group may offer sites for electrophilic aromatic substitution on the benzene ring, although the furan ring is likely more reactive.

Predicted Spectral Properties

Based on the analysis of related furan derivatives, the following spectral characteristics are anticipated for this compound:

-

¹H NMR:

-

A singlet for the methyl protons around δ 2.0-2.5 ppm.

-

A singlet for the furan proton at the C4 position, likely in the δ 6.0-6.5 ppm region.

-

A singlet for the methylene protons of the phenoxymethyl group around δ 5.0-5.5 ppm.

-

Aromatic protons of the phenyl group will appear in the δ 6.8-7.5 ppm range.

-

A broad singlet for the carboxylic acid proton, typically downfield (> δ 10 ppm).

-

-

¹³C NMR:

-

Signals for the furan ring carbons, with the C2 and C5 carbons being the most deshielded.

-

A signal for the carboxylic acid carbonyl carbon around δ 160-170 ppm.

-

Signals for the methyl, methylene, and phenyl carbons in their respective expected regions.

-

-

IR Spectroscopy:

Potential Applications in Drug Discovery and Materials Science

While no specific biological activities have been reported for this compound, its structural features suggest several areas of potential interest for researchers.

-

Antimicrobial and Antifungal Agents: Many furan derivatives exhibit potent antibacterial and antifungal properties.[1][2] The combination of the furan ring and the carboxylic acid is a common motif in bioactive compounds. Further derivatization of the carboxylic acid to amides or esters could lead to novel antimicrobial candidates.

-

Anticancer Activity: Furan-based compounds have been investigated for their cytotoxic effects against various cancer cell lines.[11] The structural similarity to other bioactive furans suggests that this molecule could serve as a scaffold for the development of new anticancer agents.

-

Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. This makes this compound a potential starting point for designing specific enzyme inhibitors.

-

Polymer Chemistry: Furan-2,5-dicarboxylic acid is a well-known bio-based monomer for the production of polymers like polyethylene furanoate (PEF).[12] While the subject molecule is a mono-carboxylic acid, its derivatives could be explored as modifiers for existing polymers or as building blocks for novel materials.

Conclusion

This compound represents an intriguing yet understudied molecule with significant potential in both medicinal chemistry and materials science. This technical guide provides a predictive framework for its chemical properties, a plausible synthetic strategy, and an outlook on its potential applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further experimental investigation into this promising furan derivative.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. 5-methyl-2-furan carboxylic acid, 1917-15-3 [thegoodscentscompany.com]

- 4. 5-甲基-2-糠酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Furoic acid | 88-14-2 [chemicalbook.com]

- 6. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 7. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activities of Furan-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan ring is a fundamental five-membered aromatic heterocycle containing one oxygen atom.[1][2][3] This scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with significant therapeutic value.[1][2][4][5] Furan-2-carboxylic acid, a simple derivative, and its analogues have garnered substantial interest due to their vast and diverse biological activities.[2][6] These compounds serve as privileged structures for the development of novel therapeutic agents, exhibiting a wide spectrum of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This guide provides a technical overview of the synthesis, biological activities, and evaluation protocols for furan-2-carboxylic acid derivatives, offering field-proven insights for professionals in drug discovery and development.

The Furan-2-Carboxylic Acid Scaffold: A Versatile Core

The versatility of the furan-2-carboxylic acid core lies in its amenability to chemical modification at several positions. The carboxylic acid group at position 2 is a key handle for forming amides, esters, and other functional groups, while the hydrogen atoms on the furan ring, particularly at position 5, can be substituted to modulate the compound's physicochemical properties and biological activity. This structural flexibility allows for the creation of large libraries of derivatives for screening and optimization.

Diagram: Core Scaffold and Derivatization Sites

Caption: General structure of furan-2-carboxylic acid highlighting key modification sites.

Spectrum of Biological Activities

Furan-2-carboxylic acid derivatives have demonstrated significant activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][6][7]

-

Antibacterial Action: Studies have shown that various derivatives exhibit potent antibacterial effects. For instance, certain 3-(furan-2-yl)propanoic acid derivatives inhibit the growth of Staphylococcus aureus and Escherichia coli.[6][8] Some carbamothioyl-furan-2-carboxamide derivatives have shown notable activity against S. aureus, E. coli, and B. cereus.[9] The lipophilicity of these compounds, often enhanced by aromatic moieties, appears to play a role in their antibacterial efficacy.[9] Naturally occurring furancarboxylic acids isolated from Penicillium species have also displayed potent inhibition of E. coli and S. aureus with Minimum Inhibitory Concentration (MIC) values as low as 0.9 to 3.5 μg/mL.[7]

-

Antifungal Properties: The antifungal potential of these derivatives is also well-documented.[9] Compounds such as 3-(furan-2-yl)propanoic acid and its methyl ester are active against the yeast Candida albicans.[6] Carbamothioyl-furan-2-carboxamide derivatives have shown more prominent antifungal than antibacterial activity, with MIC values ranging from 120.7 to 190 µg/mL against various fungal strains.[9] Furancarboxylic acids from Penicillium species were also effective against C. albicans, with MICs between 3.3 and 7.0 μg/mL.[7]

-

Antibiofilm Activity: Beyond direct antimicrobial effects, certain furan-2-carboxamides have shown promise as antibiofilm agents. By acting as bioisosteres of furanones, they can inhibit biofilm formation in pathogens like Pseudomonas aeruginosa. This activity is thought to be mediated by targeting quorum sensing systems, such as the LasR receptor.[10]

The furan scaffold is a key component in the development of novel anticancer agents.[3][6] Derivatives of furan-2-carboxylic acid have demonstrated cytotoxicity against a variety of cancer cell lines through diverse mechanisms.[9][11]

-

Cytotoxicity: Numerous studies have reported the potent cytotoxic effects of these derivatives.

-

A silver(I) complex of furan-2-carboxylate showed significant activity against Jurkat cell lines with an IC50 of 8.00 μM, comparable to cisplatin.[6]

-

Novel furan-based carbohydrazide and triazinone derivatives exhibited potent cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[6]

-

Carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines.[9]

-

2,5-Dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide was identified as a hit compound with an MG-MID GI50 value of 4.22μM against a panel of human tumor cell lines.[12]

-

-

Mechanism of Action: The anticancer effects are often mediated by inducing cell cycle arrest and apoptosis. For example, certain derivatives were found to cause cell cycle arrest at the G2/M phase in MCF-7 cells.[6]

Table 1: Selected Anticancer Activities of Furan-2-Carboxylic Acid Derivatives

| Derivative Class | Cell Line | Activity (IC50 / GI50) | Reference |

| Silver(I) furan-2-carboxylate | Jurkat | 8.00 µM | [6] |

| Pyridine carbohydrazide derivative | MCF-7 | 4.06 µM | [6] |

| N-phenyl triazinone derivative | MCF-7 | 2.96 µM | [6] |

| Bis-2(5H)-furanone derivative | C6 glioma | 12.1 µM | [6] |

| 2,5-Dimethyl-furan-3-carboxamide | NCI-H460 (Lung) | 1.05 µM | [12] |

| 2,5-Dimethyl-furan-3-carboxamide | MDA-MB-468 (Breast) | 2.50 µM | [12] |

Furan derivatives have been recognized for their anti-inflammatory properties.[1][2][4] They can exert these effects through various mechanisms, including antioxidant activity and modulation of inflammatory signaling pathways.[4][5]

-

Mechanism of Action: Natural furan derivatives have been shown to regulate cellular activities by modifying signaling pathways like MAPK and PPAR-ɣ.[4][5] Their anti-inflammatory effects can also stem from the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[5]

-

In Vivo Efficacy: In a carrageenan-induced rat paw edema model, certain 2,5-dimethyl-N-arylfuran-3-carboxamides demonstrated anti-inflammatory activity comparable to or exceeding that of ibuprofen.[12]

The therapeutic potential of furan-2-carboxylic acid derivatives extends to other areas:

-

Anticonvulsant Activity: Derivatives of dihydrofuran-2(3H)-one have been shown to be effective in the maximal electroshock (MES) seizure test in mice, indicating anticonvulsant potential.[13] Other dibenzofuran derivatives have also been designed and synthesized, showing significant anticonvulsant effects.[14][15]

-

Analgesic Activity: Some dihydrofuran-2(3H)-one derivatives have also displayed strong analgesic activity in hot plate and writhing tests, with efficacy comparable to morphine and acetylsalicylic acid.[1][13]

-

Antiviral Activity: The furan scaffold is present in compounds with known antiviral properties.[1][3]

Experimental Protocols for Biological Evaluation

To ensure trustworthy and reproducible results, standardized and validated protocols are essential. The following section details common methodologies for assessing the key biological activities of furan-2-carboxylic acid derivatives.

Diagram: General Workflow for Biological Activity Screening

Caption: A typical workflow for the discovery and validation of bioactive compounds.

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Causality: The broth microdilution method is a quantitative assay that establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold standard for susceptibility testing due to its reproducibility and ability to test multiple agents simultaneously.

Self-Validation:

-

Positive Control: A well containing a known effective antibiotic (e.g., gentamicin, ciprofloxacin) to ensure the assay conditions support inhibition.[9]

-

Negative Control: A well containing only the growth medium and microorganism to confirm bacterial/fungal viability.

-

Sterility Control: A well containing only the growth medium to check for contamination.

Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of desired concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

This protocol assesses the effect of a compound on the viability of cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

Self-Validation:

-

Positive Control: A well containing a known cytotoxic drug (e.g., doxorubicin) to validate the assay's ability to detect cell death.[9]

-

Negative Control (Vehicle Control): Wells containing cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound to account for any solvent-induced toxicity.

-

Untreated Control: Wells containing only cells and culture medium, representing 100% cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the furan-2-carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Conclusion and Future Perspectives

Furan-2-carboxylic acid and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry.[2][6] The extensive research into their biological activities has revealed significant potential for developing new drugs to combat a wide range of diseases, including bacterial and fungal infections, cancer, and inflammatory conditions.[1][3] The structure-activity relationship studies are crucial for optimizing the potency and selectivity of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Furthermore, exploring novel synthetic methodologies to access greater chemical diversity and employing advanced computational tools for rational drug design will undoubtedly accelerate the translation of these fascinating molecules from the laboratory to the clinic.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives [uacademic.info]

- 13. Search for anticonvulsant and analgesic active derivatives of dihydrofuran-2(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Anticonvulsant Activity of Cinnamoyl Derivatives of 3,4,6,7,8,9-hexahydrodibenzo[ b,d]furan-1-(2H)-one Oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Mechanism of action for substituted furan compounds

**A Technical Guide to the

Mechanisms of Action of Substituted Furan Compounds**

Authored for Drug Development Professionals, Researchers, and Scientists

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique steric and electronic properties, often serving as a bioisostere for phenyl rings, allow for the fine-tuning of drug-receptor interactions, metabolic stability, and bioavailability.[1][2] This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by substituted furan derivatives across various therapeutic areas, grounded in recent scientific findings. We will delve into their roles as inhibitors of key enzymes, their efficacy as antimicrobial and anticancer agents, and the experimental methodologies crucial for elucidating these complex biological activities.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A primary mechanism by which furan derivatives exert anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][4] These enzymes are pivotal in the inflammatory response, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[5]

Mechanism of Inhibition:

Substituted furans often act as competitive inhibitors of COX-2. The structural features of these compounds, including the specific substitutions on the furan ring, allow them to fit into the active site of the COX-2 enzyme.[4] This binding prevents the natural substrate, arachidonic acid, from accessing the catalytic site, thereby blocking the synthesis of prostaglandins like PGE2.[3] Some furan derivatives have been shown to achieve dual inhibition of both COX and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory action with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[5][6]

Furthermore, the anti-inflammatory properties of certain furan compounds are linked to the suppression of nitric oxide (NO) and PGE2 production and the regulation of mRNA expression of inflammatory mediators.[3] Some derivatives also exhibit antioxidant effects by scavenging free radicals, which contributes to their overall anti-inflammatory profile.[3][7]

Caption: Furan compounds inhibit the COX-2 enzyme, blocking prostaglandin synthesis.

Anticancer Mechanisms: A Multi-Pronged Attack

Substituted furan derivatives have emerged as promising anticancer agents, demonstrating a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[8][9]

Key Anticancer Pathways:

-

Induction of Apoptosis: Many furan-based compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, characterized by an increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[10]

-

Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle, frequently at the G2/M phase.[10] This disruption prevents cancer cells from dividing and proliferating. Some bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase.[11]

-

Signaling Pathway Modulation: Furan compounds can interfere with critical signaling pathways that are often dysregulated in cancer. For example, some derivatives suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[8][9] These pathways are crucial for cell proliferation, survival, and growth.

-

DNA Interaction: Some furan derivatives can directly interact with DNA, potentially leading to damage and cell death in rapidly dividing cancer cells.[11]

-

Tubulin Polymerization Inhibition: By inhibiting the polymerization of tubulin, a key component of microtubules, some furan compounds disrupt the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest and subsequent apoptosis.[10][12]

Caption: Furan derivatives employ multiple mechanisms to induce cancer cell death.

Antimicrobial Action: Disrupting Microbial Viability

Furan derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[3][13][14] Their mechanisms often involve the selective inhibition of microbial growth or the modification of essential enzymes.[3]

A classic example is Nitrofurantoin, a furan derivative used to treat urinary tract infections.[15] Its mechanism relies on the furan ring acting as a scaffold for a nitro group.[1]

Mechanism of Nitrofurantoin:

-

Uptake: The drug is taken up by bacterial cells.

-

Reductive Activation: Inside the bacteria, flavoproteins reduce the nitro group on the furan ring.[1]

-

Formation of Reactive Intermediates: This reduction creates highly reactive intermediates.

-

Macromolecular Damage: These intermediates then damage bacterial ribosomal proteins and DNA, inhibiting protein synthesis, aerobic energy metabolism, and DNA/RNA synthesis, ultimately leading to cell death.[1]

Other antimicrobial furan compounds may work by disrupting cell membranes, inhibiting enzymes crucial for microbial survival, or interfering with processes like swarming motility.[3]

Experimental Protocols for Mechanistic Elucidation

Determining the precise mechanism of action is a critical step in drug discovery.[16][17] A series of well-designed experiments are necessary to move from identifying a bioactive compound to understanding its molecular targets.[18][19]

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for assessing the effect of a compound on cell proliferation and determining its cytotoxic potential.[10][16]

Objective: To determine the concentration of a substituted furan compound that inhibits 50% of cell growth (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]

-

Compound Treatment: Prepare serial dilutions of the furan compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).[16]

-

Incubation: Incubate the plates for 48-72 hours.[16] The duration is critical; it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[16] This self-validating step ensures that the observed effect is dose-dependent.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol is designed to specifically measure the inhibitory activity of a compound against the COX-2 enzyme.

Objective: To quantify the COX-2 inhibitory potency of a furan derivative.

Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-2 enzyme, and arachidonic acid (substrate) solutions. The furan test compound should be dissolved in DMSO.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

-

Inhibitor Incubation: Add various concentrations of the furan test compound or a known inhibitor (e.g., celecoxib) to the wells. Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a solution of hydrochloric acid.

-

Quantification of Prostaglandin: The product of the reaction, typically Prostaglandin H2, is unstable. It is reduced to the more stable Prostaglandin F2α using stannous chloride. The amount of PGF2α is then quantified using a competitive Enzyme Immunoassay (EIA).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the compound concentration.

Caption: Workflow for identifying and characterizing bioactive furan compounds.

Structure-Activity Relationship (SAR) and Future Outlook

The biological activity of furan compounds is highly dependent on the nature and position of substituents on the furan ring.[1]

| Ring Position | Substituent Type | General Effect on Bioactivity |

| Position 2 & 5 | Electron-withdrawing groups (e.g., -NO2) | Often crucial for activity; can increase antibacterial and anticancer effects.[1] |

| Position 2 & 5 | Aromatic/Heterocyclic rings | Can enhance binding affinity to target enzymes or receptors. |

| Various | Hydroxyl (-OH) groups | May contribute to antioxidant activity through hydrogen atom transfer mechanisms.[3][7] |

The versatility of the furan scaffold continues to make it a privileged structure in drug discovery.[1] Future research will likely focus on synthesizing novel derivatives with enhanced selectivity for their molecular targets, thereby improving efficacy and reducing off-target effects. The development of dual-action inhibitors and compounds that modulate complex signaling networks represents an exciting frontier for furan-based therapeutics.[5]

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijabbr.com [ijabbr.com]

- 14. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]

- 15. Pharmacological activity of furan derivatives [wisdomlib.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]

An In-depth Technical Guide on the Potential Therapeutic Targets of Furan Carboxylic Acids

Abstract

Furan carboxylic acids (FCAs), a diverse class of heterocyclic organic compounds, are gaining significant attention within the medicinal chemistry and drug development landscapes. Characterized by a five-membered aromatic ring containing one oxygen atom and a carboxylic acid functional group, these scaffolds are present in numerous natural products and synthetically derived molecules. Their versatile chemical nature allows for a wide range of structural modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the known and emerging therapeutic targets of FCAs, delving into their mechanisms of action and the experimental methodologies used to elucidate them. We will explore their roles as enzyme inhibitors, modulators of nuclear receptors, and agents that counteract inflammatory and oxidative stress pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Introduction to Furan Carboxylic Acids

Furan-containing compounds are integral to numerous biological processes and are found in a variety of natural sources, including plants, algae, and microorganisms.[1][2] The presence of the furan ring, a bioisostere for the phenyl group, can enhance metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles of drug candidates.[3] The carboxylic acid moiety further imparts unique physicochemical properties, including the ability to form critical hydrogen bonds and salt bridges with biological targets.[4]

One of the earliest described furan derivatives was 2-furoic acid, identified in 1780.[5] Since then, a vast number of furan carboxylic acid derivatives have been synthesized and evaluated for their therapeutic potential. These compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[6][7] This guide will focus on the specific molecular targets that mediate these pharmacological responses.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of furan carboxylic acids stems from their ability to interact with a variety of biological targets. This section will detail some of the most well-characterized and promising targets, supported by experimental evidence.

Enzyme Inhibition

Furan carboxylic acids have been identified as inhibitors of several key enzymes implicated in various disease states.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation and CO2 homeostasis, making them attractive targets for drug design in diverse diseases.[8] Carboxylic acid-bearing small molecules represent a significant class of non-classical CA inhibitors.[8] They can inhibit CAs through various mechanisms, including direct binding to the catalytic zinc ion or by anchoring to the zinc-bound water molecule.[8]

-

Benzofuran-based carboxylic acids have been developed as potential CA inhibitors, demonstrating the versatility of the furan scaffold in this context.[8]

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with several types of cancer, making it a validated target for anticancer drug development.

-

Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 and Pim-2 kinases.[4] X-ray crystallography has revealed that the carboxylic acid group of these inhibitors forms important salt-bridge and hydrogen bond interactions within the Pim-1 active site.[4]

Succinate dehydrogenase is a key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH can have profound effects on cellular metabolism and is a validated target for antifungal agents.

-

Derivatives of the natural furanoid compound 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) have been synthesized and shown to exhibit significant antifungal activity by targeting SDH.[9] Molecular docking and mechanistic studies have provided insights into the interaction of these compounds with the enzyme.[9]

Modulation of Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression involved in a wide range of physiological processes, including metabolism, development, and immunity.

PPARγ is a key regulator of lipid and glucose metabolism and is the molecular target for the thiazolidinedione class of antidiabetic drugs.

-

Certain furan fatty acids, such as 11M5 and 11D5 , have been shown to bind to and act as activators of human PPARγ.[10] This suggests a potential role for these compounds in the management of metabolic disorders.

RXR is a promiscuous nuclear receptor that forms heterodimers with many other nuclear receptors, including PPARs and the Farnesoid X receptor (FXR), to regulate gene expression.[11]

-

In addition to activating PPARγ, furan fatty acids like 11M5 and 11D5 have also been identified as activators of RXR in human cells.[10]

Anti-inflammatory and Antioxidant Pathways

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Furan carboxylic acids have demonstrated potent anti-inflammatory and antioxidant activities through various mechanisms.

The furan ring itself possesses antioxidant properties, primarily due to its ability to donate an electron to or form an adduct with peroxyl radicals.[1] This radical scavenging activity helps to mitigate cellular damage caused by oxidative stress.

-

Furan fatty acids have been shown to protect brain cells from oxidative stress-induced cell death by scavenging radicals generated during lipid peroxidation within the cell membrane.[1][12]

Furan derivatives can influence key signaling pathways involved in the inflammatory response.

-

Some furan derivatives exert anti-inflammatory effects by modulating the MAPK pathway , leading to the inhibition of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).[7]

-

Furan fatty acids isolated from the green-lipped mussel have demonstrated more potent anti-inflammatory effects than eicosapentaenoic acid (EPA) in a rat model of arthritis.[2]

Impact on Metabolic Diseases

Recent metabolomics studies have highlighted the association of certain furan carboxylic acid metabolites with metabolic diseases, particularly type 2 diabetes (T2D).

-

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) , a metabolite of furan fatty acids, has been found to be elevated in the plasma of individuals with gestational diabetes, impaired glucose tolerance, and T2D.[13]

-

Mechanistically, CMPF has been shown to directly impair β-cell function by causing mitochondrial dysfunction, reducing glucose-stimulated ATP production, and inducing oxidative stress, ultimately leading to decreased insulin biosynthesis.[13] Interestingly, some studies have reported a controversial association, with lower CMPF levels in subjects with diabetes.[14] Further research is needed to clarify its precise role.

Experimental Protocols and Methodologies

The identification and validation of therapeutic targets for furan carboxylic acids rely on a variety of robust experimental techniques. This section provides an overview of key methodologies.

In Vitro Enzyme Inhibition Assays

These assays are fundamental for determining the inhibitory potency of a compound against a specific enzyme.

Table 1: Common Enzyme Inhibition Assay Formats

| Assay Type | Principle | Example Application |

| Biochemical Assay | Measures the activity of a purified enzyme in the presence of varying concentrations of the inhibitor. | Determining the IC50 of a benzofuran-2-carboxylic acid against Pim-1 kinase.[4] |

| Cell-based Assay | Measures the effect of the inhibitor on enzyme activity within a cellular context. | Assessing the inhibition of NO production in LPS-stimulated macrophages by a furan derivative.[7] |

Step-by-Step Protocol: Pim-1 Kinase Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, purified Pim-1 kinase, peptide substrate, ATP, and the furan carboxylic acid inhibitor at various concentrations.

-

Reaction Setup: In a 96-well plate, add the Pim-1 kinase, the inhibitor (or vehicle control), and the peptide substrate.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature for a defined period.

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Nuclear Receptor Activation Assays

Reporter gene assays are commonly used to assess the ability of a compound to activate nuclear receptors.

Experimental Workflow: PPARγ Reporter Gene Assay

Caption: Workflow for a PPARγ reporter gene assay.

Cellular Assays for Inflammation and Oxidative Stress

A variety of cell-based assays are employed to evaluate the anti-inflammatory and antioxidant properties of furan carboxylic acids.

Table 2: Assays for Anti-inflammatory and Antioxidant Activity

| Assay | Measured Parameter | Biological Relevance |

| Griess Assay | Nitrite (a stable product of NO) | Inhibition of inflammatory NO production. |

| ELISA | Pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Modulation of cytokine release. |

| Western Blot | Expression of inflammatory proteins (e.g., COX-2, iNOS) | Inhibition of pro-inflammatory gene expression. |

| DCFDA Assay | Intracellular ROS levels | Assessment of antioxidant capacity. |

Analytical Methods for In Vivo Studies

To understand the in vivo effects and metabolism of furan carboxylic acids, sensitive analytical methods are required for their quantification in biological samples.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of small molecules like furan carboxylic acids and their metabolites in complex biological matrices such as plasma and urine.[15]

Structure-Activity Relationships (SAR)

The biological activity of furan carboxylic acids is highly dependent on their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective compounds.

-

Substitutions on the furan ring: The nature and position of substituents on the furan ring can significantly impact activity. For example, in a series of furan-based anticancer agents, a pyridine carbohydrazide and an N-phenyl triazinone derivative showed potent cytotoxic activity.[6]

-

Modifications of the carboxylic acid group: Conversion of the carboxylic acid to its methyl ester did not significantly alter the antimicrobial potency of 3-(Furan-2-yl)propanoic acid, suggesting this part of the molecule may not be critical for its antimicrobial action in that specific scaffold.[6]

Signaling Pathway: Furan Derivative-Mediated Anti-inflammatory Effects

Caption: Inhibition of inflammatory signaling by furan derivatives.[7]

Future Directions and Conclusion

Furan carboxylic acids represent a rich and versatile scaffold for the development of novel therapeutics. While significant progress has been made in identifying their biological targets, several areas warrant further investigation. The elucidation of the precise mechanisms of action for many of these compounds is still ongoing. Furthermore, a deeper understanding of their pharmacokinetic and toxicological profiles is essential for their successful translation into clinical candidates.

The continued exploration of natural sources for novel furan carboxylic acids, coupled with advances in synthetic chemistry and computational drug design, will undoubtedly lead to the discovery of new and improved therapeutic agents. The diverse range of biological activities associated with this class of compounds underscores their potential to address a wide spectrum of unmet medical needs.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijabbr.com [ijabbr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. flore.unifi.it [flore.unifi.it]

- 9. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator‐Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into the heterodimeric complex of the nuclear receptors FXR and RXR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Furan fatty acids - Beneficial or harmful to health? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel heterocyclic compound, 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic, field-proven approach, explaining the rationale behind each analytical step and demonstrating how a combination of modern spectroscopic techniques can be used to unambiguously determine the molecule's constitution.

The structure , this compound, with a molecular formula of C₁₃H₁₂O₄ and a molecular weight of 232.23 g/mol , presents an interesting analytical puzzle.[1] It combines a substituted furan core—a common motif in pharmacologically active compounds—with a flexible phenoxymethyl side chain.[2] This guide will simulate a de novo structure elucidation process, predicting spectral outcomes based on established principles and data from analogous structures, and then outlining a confirmatory workflow.

Section 1: Foundational Analysis - What the Formula Tells Us

Before any spectra are acquired, a foundational analysis of the molecular formula, C₁₃H₁₂O₄, provides critical insights. The first step is to calculate the Degree of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds in the molecule.

Degree of Unsaturation (DoU) Calculation:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₃H₁₂O₄: DoU = 13 + 1 - (12/2) = 8

A DoU of 8 suggests a significant number of π-bonds and/or rings. We can anticipate an aromatic ring (DoU = 4), a substituted furan ring (DoU = 1 for the ring and 1 for a C=C bond), and a carboxylic acid group (DoU = 1 for the C=O bond). This accounts for 7 degrees of unsaturation, leaving one more to be accounted for, which is consistent with the additional C=C bond in the furan ring. This initial analysis immediately focuses our attention on identifying these specific functional groups in the subsequent spectroscopic investigation.

Section 2: Mass Spectrometry - Determining the Molecular Mass and Fragmentation

Mass spectrometry is the first experimental step, providing the molecular weight and crucial clues about the molecule's substructures through fragmentation analysis.[3][4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization Method: Utilize Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. This is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is readily observed.[4]

-

Mass Analyzer: Employ a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain high-resolution mass data, allowing for the determination of the elemental composition.

-

Data Analysis: Identify the molecular ion peak and calculate its elemental composition to confirm the molecular formula. Induce fragmentation (MS/MS) to analyze the resulting daughter ions.

Predicted Mass Spectrum and Fragmentation Pattern

-

Molecular Ion: The high-resolution mass spectrum should show a prominent peak for the [M-H]⁻ ion at m/z 231.0657 (calculated for C₁₃H₁₁O₄⁻).

-

Key Fragmentation Pathways: Tandem MS (MS/MS) of the 231.0657 ion would likely reveal characteristic losses:

-

Loss of CO₂ (44 Da): A fragment corresponding to the loss of the carboxyl group as carbon dioxide.

-

Loss of the phenoxy group (93 Da): Cleavage of the ether linkage could result in the loss of a phenoxy radical.

-

Formation of the tropylium ion (91 Da): A characteristic fragment from the benzyl portion of the molecule.

-

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 231.0657 | [M-H]⁻ |

| 187.0759 | [[M-H] - CO₂]⁻ |

| 138.0317 | [[M-H] - C₆H₅O]⁻ |

| 91.0548 | [C₇H₇]⁺ (Tropylium ion) |

Section 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Predicted IR Absorption Bands

The IR spectrum is expected to show the following key absorptions, confirming the presence of the carboxylic acid, the aromatic rings, and the ether linkage:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |

| ~3100 | C-H stretch (aromatic) | Furan and Phenyl rings |

| ~2950 | C-H stretch (aliphatic) | Methyl group |

| 1760-1690 (strong) | C=O stretch | Carboxylic Acid |

| 1600, 1500 | C=C stretch | Aromatic rings |

| 1320-1210 | C-O stretch | Carboxylic Acid, Ether |

| ~1100 | C-O-C stretch | Furan ring |

The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5][6]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the carboxylic acid and avoid exchange of the acidic proton). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

1D NMR: Acquire ¹H and ¹³C{¹H} spectra.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show signals for 12 protons. The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration-dependent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~13.0 | br s | 1H | COOH | Carboxylic acid protons are highly deshielded. |

| 7.35-7.25 | m | 2H | H-meta (phenyl) | Protons on the phenyl ring. |

| 7.05-6.95 | m | 3H | H-ortho, H-para (phenyl) | Protons on the phenyl ring. |

| 6.50 | s | 1H | H-4 (furan) | Furan proton, singlet due to no adjacent protons. |

| 5.10 | s | 2H | -CH₂- | Methylene protons adjacent to an oxygen and the furan ring. |

| 2.20 | s | 3H | -CH₃ | Methyl group attached to the furan ring. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show 13 distinct carbon signals, including quaternary carbons.

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| ~165 | C=O | Carboxylic acid carbonyl. |

| ~158 | C-5 (furan) | Furan carbon attached to the phenoxymethyl group. |

| ~155 | C-ipso (phenyl) | Phenyl carbon attached to the ether oxygen. |

| ~145 | C-2 (furan) | Furan carbon attached to the carboxylic acid. |

| ~130 | C-meta (phenyl) | Phenyl carbons. |

| ~125 | C-3 (furan) | Furan carbon attached to the methyl group. |

| ~122 | C-para (phenyl) | Phenyl carbon. |

| ~115 | C-ortho (phenyl) | Phenyl carbons. |

| ~112 | C-4 (furan) | Furan carbon with an attached proton. |

| ~65 | -CH₂- | Methylene carbon. |

| ~12 | -CH₃ | Methyl carbon. |

2D NMR Spectroscopy: Connecting the Pieces

-

COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds).[8] We would expect to see correlations between the protons on the phenyl ring. The other signals (furan proton, CH₂, CH₃, and COOH) are expected to be singlets and will not show COSY correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[9] This is crucial for definitively assigning the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton by showing correlations between protons and carbons over 2-3 bonds.[8] The long-range correlations are critical for connecting the quaternary carbons and the different fragments of the molecule.

-

The methyl protons (~2.20 ppm) should show a correlation to the furan carbons C-3 (~125 ppm) and C-2 (~145 ppm).

-

The methylene protons (~5.10 ppm) should show correlations to the furan carbon C-5 (~158 ppm) and the phenyl ipso-carbon C-ipso (~155 ppm).

-

The furan proton H-4 (~6.50 ppm) should show correlations to furan carbons C-3 (~125 ppm) and C-5 (~158 ppm).

Section 5: Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of experiments and data interpretation for the structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Section 6: Final Confirmation and Conclusion

The convergence of data from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides an unambiguous and self-validating confirmation of the structure as this compound. The high-resolution mass spectrum confirms the elemental composition. The IR spectrum verifies the presence of the key functional groups. The ¹H and ¹³C NMR spectra provide the chemical environment of each atom, and the 2D NMR experiments, particularly HMBC, connect the individual structural fragments into the final molecular architecture. This systematic approach, grounded in the fundamental principles of spectroscopy, represents a robust and reliable methodology for the structural characterization of novel chemical entities in a research and development setting.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Methyltetrahydrofuran(96-47-9) 13C NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. ekwan.github.io [ekwan.github.io]

Physicochemical properties of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic Acid

Introduction

This compound is a polysubstituted furan derivative. The furan ring is a common motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The specific combination of a carboxylic acid at the 2-position, a methyl group at the 3-position, and a phenoxymethyl group at the 5-position suggests a molecule with potential for nuanced interactions with biological targets. The carboxylic acid group provides a key site for ionic interactions or hydrogen bonding, while the phenoxymethyl moiety introduces significant lipophilicity and potential for aromatic interactions. The methyl group can influence the electronic properties and conformation of the furan ring.

This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, based on the analysis of its constituent functional groups and data from structurally related compounds. Furthermore, it outlines detailed experimental protocols for the empirical determination of these critical parameters, offering a roadmap for researchers in drug discovery and development.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound is presented below. Its molecular formula is C₁₃H₁₂O₄, and its calculated molecular weight is 232.23 g/mol .

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale and Comparative Insights |

| Molecular Formula | C₁₃H₁₂O₄ | - |

| Molecular Weight | 232.23 g/mol | - |

| Melting Point (°C) | Not available. Likely a crystalline solid at room temperature. | The melting point is expected to be higher than that of simpler analogs like 5-methyl-2-furoic acid (109-110 °C) due to the increased molecular weight and intermolecular forces from the phenoxymethyl group.[1] |

| Boiling Point (°C) | Not available. Likely to decompose upon heating at atmospheric pressure. | Carboxylic acids with high molecular weights often have high boiling points and may decompose before boiling. |

| pKa | ~3-4 | The pKa of 2-furancarboxylic acid is approximately 3.17. The electron-donating methyl group at the 3-position may slightly increase the pKa (making it a weaker acid), while the electron-withdrawing nature of the ether oxygen in the phenoxymethyl group might have a counteracting, albeit likely smaller, effect. |

| LogP (o/w) | ~2.5-3.5 | The related compound, 3-(phenoxymethyl)furan-2-carboxylic acid, has a computed XLogP3-AA of 2.3.[2] The addition of a methyl group is expected to increase the lipophilicity, and therefore the LogP value. This parameter is crucial for predicting membrane permeability and overall ADME properties.[3] |

| Aqueous Solubility | Low in neutral water; soluble in basic solutions. | The presence of the polar carboxylic acid group suggests some interaction with water, but the larger, nonpolar phenoxymethyl and methyl groups will limit overall aqueous solubility.[1] In basic solutions (pH > pKa), it will deprotonate to form a more soluble carboxylate salt. |

| Organic Solvent Solubility | Soluble in polar organic solvents. | Expected to be soluble in solvents like methanol, ethanol, DMSO, and ethyl acetate, owing to the various functional groups capable of hydrogen bonding and dipole-dipole interactions. |

Predicted Spectral Characteristics

Table 2: Expected Spectral Data

| Technique | Expected Key Signals |

| ¹H NMR | - Carboxylic Acid Proton (COOH): A broad singlet, likely > 10 ppm.- Furan Ring Proton (H-4): A singlet around 6-7 ppm.- Methylene Protons (O-CH₂-Ar): A singlet around 5.0-5.5 ppm.- Phenyl Protons (O-C₆H₅): Multiplets in the aromatic region, ~6.8-7.5 ppm.- Methyl Protons (CH₃): A singlet around 2.0-2.5 ppm. |

| ¹³C NMR | - Carboxylic Carbonyl (C=O): ~160-170 ppm.- Furan Ring Carbons: Resonances between ~110-160 ppm.- Methylene Carbon (O-CH₂-Ar): ~60-70 ppm.- Phenyl Carbons (O-C₆H₅): ~115-160 ppm.- Methyl Carbon (CH₃): ~10-20 ppm. |

| IR Spectroscopy (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300.- C-H Stretch (Aromatic/Aliphatic): ~2850-3100.- C=O Stretch (Carboxylic Acid): ~1680-1710.- C=C Stretch (Aromatic/Furan): ~1450-1600.- C-O Stretch (Ether/Furan/Acid): Multiple bands in the 1000-1300 region. |

| Mass Spectrometry | - Molecular Ion (M⁺): An exact mass of 232.0736 Da for [M]⁺ or 233.0814 Da for [M+H]⁺ in high-resolution mass spectrometry. |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures to empirically determine the key physicochemical properties of this compound.

Protocol 1: Determination of Aqueous and Organic Solubility

This protocol provides a qualitative assessment of solubility in various solvents, which is a fundamental parameter in drug development.[4][5]

Methodology:

-

Preparation: Label a series of small test tubes, one for each solvent to be tested (e.g., deionized water, 5% aq. HCl, 5% aq. NaHCO₃, 5% aq. NaOH, ethanol, acetone, diethyl ether).

-

Sample Addition: Add approximately 10 mg of this compound to each test tube.

-

Solvent Addition: Add the respective solvent to each tube in 0.5 mL increments, up to a total of 3 mL.

-

Mixing: After each addition, vortex or vigorously shake the tube for 30-60 seconds.

-

Observation: Visually inspect the solution for the complete dissolution of the solid.

-